

Physicochemical properties of 3-Ethylphenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethylphenyl isocyanate**

Cat. No.: **B1585730**

[Get Quote](#)

An In-Depth Technical Guide to 3-Ethylphenyl Isocyanate

This guide provides a comprehensive technical overview of **3-Ethylphenyl isocyanate** (CAS No. 23138-58-1), a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, and handling protocols necessary for its effective and safe utilization in a laboratory setting.

Compound Identification and Molecular Structure

3-Ethylphenyl isocyanate is an aromatic isocyanate characterized by an ethyl group at the meta-position of the phenyl ring. This substitution pattern influences its steric and electronic properties, which in turn dictate its reactivity.

- Chemical Formula: C₉H₉NO[1][2]
- Molecular Weight: 147.17 g/mol [3][4]
- CAS Registry Number: 23138-58-1[1][2]
- IUPAC Name: 1-ethyl-3-isocyanatobenzene
- SMILES: CCc1ccccc1N=C=O[1]
- InChI Key: DNFZCDLEGMEKMI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical properties of **3-Ethylphenyl isocyanate** are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below. The liquid nature at room temperature, coupled with a relatively high boiling point, makes it suitable for a variety of reaction conditions.

Property	Value	Source
Appearance	Clear to pale yellow liquid	[5]
Density	1.033 g/mL	[1]
Boiling Point (T _{boil})	503.65 K (230.5 °C) (Joback Calculated)	[3]
Refractive Index (n ²⁰ /D)	1.527	[1]
Molar Volume	142.5 mL/mol	[1]
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.216 (Crippen Calculated)	[3]
Water Solubility	Reacts with water. Log ₁₀ of solubility is calculated as -6.76. [3][6][7]	
Vapor Pressure (P _{vap})	1.33 kPa at 362.87 K (89.72 °C) (Calculated)	[3]

Spectroscopic Profile

Spectroscopic analysis is essential for identity confirmation and purity assessment. The key spectral features for **3-Ethylphenyl isocyanate** are predictable and highly characteristic.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the very strong and sharp absorption band from the asymmetric stretching of the isocyanate group (-N=C=O) typically found around 2250-2275 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The NIST Chemistry WebBook provides reference IR spectra for this compound.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the substituted benzene ring.
 - ^{13}C NMR: The carbon of the isocyanate group will appear as a distinct peak in the 120-140 ppm range. Signals for the ethyl group and the six aromatic carbons will also be present.
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will exhibit a molecular ion peak (M^+) at $\text{m/z} = 147$.^[2] Fragmentation patterns will correspond to the loss of the NCO group and fragmentation of the ethyl side chain. The NIST WebBook is a valuable resource for reference mass spectra.^[8]

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of liquid **3-Ethylphenyl isocyanate** using an ATR-FTIR spectrometer.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in a clean, dry air atmosphere.
- Sample Application: In a chemical fume hood, carefully place a single drop of **3-Ethylphenyl isocyanate** directly onto the center of the ATR crystal.
- Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. A typical acquisition involves 16-32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The acquired spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary.
- Peak Identification: Identify the characteristic isocyanate peak near 2270 cm^{-1} to confirm the functional group's presence.

- Cleaning: After analysis, carefully wipe the sample from the ATR crystal using a swab lightly dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a dry swab. Perform all cleaning inside a fume hood.

Reactivity and Synthetic Utility

The synthetic utility of **3-Ethylphenyl isocyanate** stems from the high electrophilicity of the central carbon atom in the isocyanate functional group. This makes it highly susceptible to attack by a wide range of nucleophiles.[\[6\]](#)

- Reaction with Alcohols: Forms urethane (carbamate) linkages. This reaction is fundamental in polyurethane chemistry and for creating protecting groups or derivatizing hydroxyl-containing molecules in drug discovery.[\[6\]](#)
- Reaction with Amines: Yields urea derivatives. This is a rapid and often quantitative reaction used to link molecules or to form key structural motifs in pharmacologically active compounds.[\[6\]](#)
- Reaction with Water: Isocyanates react with water, first forming an unstable carbamic acid, which then decomposes to yield the corresponding amine (3-ethylaniline) and carbon dioxide gas.[\[6\]](#)[\[7\]](#) This reactivity necessitates handling under anhydrous conditions to prevent sample degradation and pressure buildup in sealed containers.[\[9\]](#)
- Trimerization: In the presence of certain catalysts, aryl isocyanates can trimerize to form highly stable isocyanurate rings.[\[6\]](#)

Caption: General reactivity of **3-Ethylphenyl isocyanate** with common nucleophiles.

Safety, Handling, and Storage

3-Ethylphenyl isocyanate is a hazardous chemical that requires strict safety protocols. The primary routes of exposure are inhalation and skin contact.

GHS Hazard Classification:

- Acute Toxicity, Inhalation[\[9\]](#)
- Skin Corrosion/Irritation[\[9\]](#)

- Serious Eye Damage/Irritation[9]
- Respiratory and Skin Sensitization[10]
- Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation[9]

Key Hazards:

- Sensitization: Isocyanates can cause respiratory sensitization after a single high-level exposure or repeated lower-level exposures, leading to asthma-like symptoms.[10] Individuals with pre-existing respiratory conditions should not work with this material.[10]
- Toxicity: The compound is harmful if swallowed and can be fatal if inhaled.
- Corrosivity: Causes skin irritation and serious eye damage.[11]
- Moisture Sensitivity: Reacts with water, releasing CO₂, which can cause pressure buildup in sealed containers.[7]

Protocol: Safe Handling and Storage

- Engineering Controls: Always handle **3-Ethylphenyl isocyanate** inside a certified chemical fume hood to prevent inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or neoprene gloves. Change them immediately if contamination occurs.
 - Eye Protection: Use chemical splash goggles and a face shield.[11]
 - Lab Coat: A flame-resistant lab coat is required.
 - Respiratory Protection: In case of inadequate ventilation, an approved respirator (e.g., type ABEK filter) must be worn.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[9] The recommended storage temperature is often 2-8 °C.

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

[9]

- Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong acids.[7]

Protocol: Spill Management

- Evacuation: Immediately evacuate all non-essential personnel from the spill area. Keep upwind of the spill.[10]
- Ventilation: Ensure the area is well-ventilated, but avoid drafts that could spread the vapor.
- Containment: For a small spill, contain the liquid with an inert absorbent material like sand, vermiculite, or a commercial isocyanate spill neutralizer. Do not use combustible materials like sawdust.
- Neutralization: Cover the spill with a decontaminating solution. A common formulation is a mixture of 5% sodium carbonate and 95% water. Allow it to react for at least 30 minutes. The generation of CO₂ gas will be visible.
- Collection: Carefully collect the neutralized mixture into an open container using non-sparking tools. Do not seal the container immediately due to potential gas evolution.
- Disposal: The collected waste must be disposed of as hazardous chemical waste according to institutional and local regulations.[11]

Caption: Step-by-step workflow for managing a **3-Ethylphenyl isocyanate** spill.

Applications in Research and Development

3-Ethylphenyl isocyanate serves as a valuable building block in organic synthesis and medicinal chemistry. Its primary application lies in its ability to form stable covalent bonds with nucleophilic functional groups.

- Drug Discovery: It is used to synthesize urea and urethane-based compounds, which are prevalent scaffolds in modern pharmaceuticals. The ethylphenyl moiety can be used to probe steric and hydrophobic interactions within a target protein's binding pocket.

- Proteomics Research: Isocyanates can be used as chemical probes to react with specific amino acid residues on proteins, such as lysine, to study protein structure and function.[4]
- Polymer Science: As a monofunctional isocyanate, it can be used as a chain-terminating or capping agent in polymerization reactions to control molecular weight and functionality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-ethylphenyl isocyanate [stenutz.eu]
- 2. 3-Ethylphenyl isocyanate [webbook.nist.gov]
- 3. 3-Ethylphenyl isocyanate (CAS 23138-58-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. L12718.03 [thermofisher.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 3-Ethylphenyl isocyanate [webbook.nist.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. gaco.com [gaco.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [Physicochemical properties of 3-Ethylphenyl isocyanate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585730#physicochemical-properties-of-3-ethylphenyl-isocyanate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com